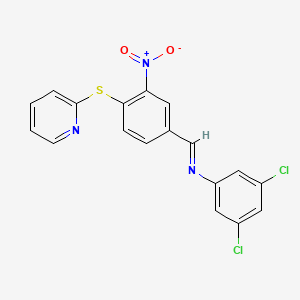
3,5-Dichloro-n-((3-nitro-4-(2-pyridinylsulfanyl)phenyl)methylene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dichloro-n-((3-nitro-4-(2-pyridinylsulfanyl)phenyl)methylene)aniline (3,5-DCN-NPSP) is a synthetic organic compound that has been widely used in scientific research and laboratory experiments. It is a derivative of aniline, and its synthesis involves the reaction of 3,5-dichloroaniline with 3-nitro-4-(2-pyridinylsulfanyl)phenylmethylene. 3,5-DCN-NPSP has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of applications including drug development, enzyme inhibition, and cancer research.
Scientific Research Applications
Organic Synthesis and Optical Properties
- A study focused on the synthesis of azo-based phenylthiophene Schiff bases, highlighting their structural and optical properties. These compounds, synthesized via condensation reactions, were characterized using techniques like X-ray diffraction and UV-absorption spectroscopy, showing potential in optical applications due to their band gap energy measurements (Shili et al., 2020).
Electrochromic Materials
- Research on novel electrochromic materials employing nitrotriphenylamine units as acceptors with different thiophene derivatives as donors revealed their suitability for NIR region applications due to outstanding optical contrasts and fast switching speeds, suggesting their utility in smart windows and displays (Li et al., 2017).
Catalysis and Chemical Reactions
- A green methodology was developed for direct amidation of anilines using 1,1-dichloro-2-nitroethene, indicating an environmentally friendly approach for N-nitroacetylation of anilines. This method highlights the importance of water as a solvent for the amidation process, aligning with the principles of green chemistry (Zhu et al., 2015).
Luminescent Materials
- The synthesis and application of highly luminescent tetradentate bis-cyclometalated platinum complexes for electroluminescence were explored. These complexes exhibit a range of emission colors and high quantum yields, suggesting their potential use in OLEDs and other luminescent devices (Vezzu et al., 2010).
Mechanistic Insights into Chemical Reactions
- Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts were provided, offering a fundamental understanding of the reactions at atomic and molecular levels. This study emphasizes the role of adsorption and the kinetic barriers involved, which could inform the design of more efficient catalysts for industrial processes (Sheng et al., 2016).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(3-nitro-4-pyridin-2-ylsulfanylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2S/c19-13-8-14(20)10-15(9-13)22-11-12-4-5-17(16(7-12)23(24)25)26-18-3-1-2-6-21-18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQYKYAQGSGIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2596681.png)
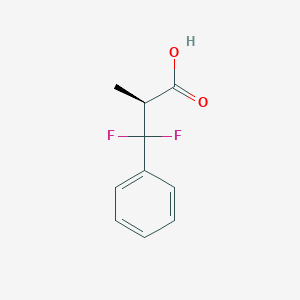
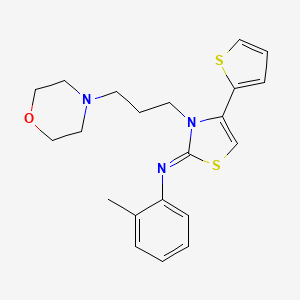
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2596687.png)
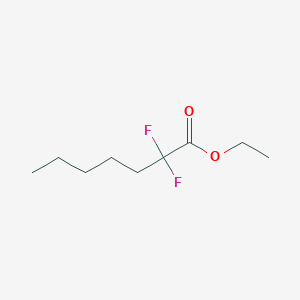
![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2596689.png)
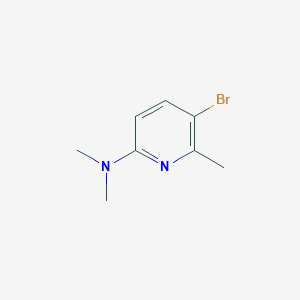

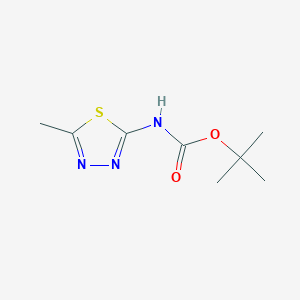
![Methyl 4-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate](/img/structure/B2596694.png)

![(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide](/img/structure/B2596697.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)